2-Chloro-6-hydroxyisonicotinic acid

Overview

Description

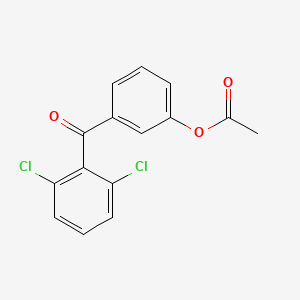

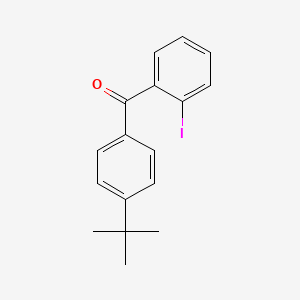

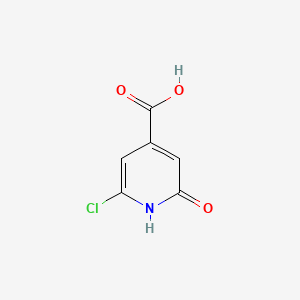

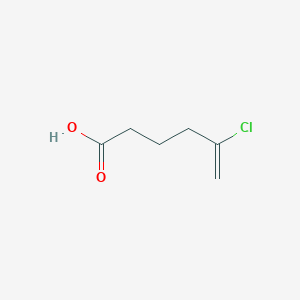

2-Chloro-6-hydroxyisonicotinic acid, also known as 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a compound that falls under the category of Pyridines . It has a molecular weight of 173.55 and a molecular formula of C6H4ClNO3 .

Synthesis Analysis

The synthesis of 2-Chloro-6-hydroxyisonicotinic acid or its derivatives often involves complex chemical reactions. For instance, a patent describes a preparation process for 2-Chloronicotinic acid, which could potentially be modified to synthesize 2-Chloro-6-hydroxyisonicotinic acid . Another study discusses the synthesis of pyridine derivatives from 2-chloro-6-hydrazino-isonicotinic acid hydrazide .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-hydroxyisonicotinic acid consists of a pyridine ring with a chlorine atom at the 2nd position and a hydroxy group at the 6th position . The compound also contains a carboxylic acid group .Physical And Chemical Properties Analysis

The predicted boiling point of 2-Chloro-6-hydroxyisonicotinic acid is 334.6±42.0 °C, and its predicted density is 1.62±0.1 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its predicted pKa value is 2.34±0.20 .Scientific Research Applications

Chemical Modification and Derivatives

- The iodination of hydroxyisonicotinic acids, including derivatives similar to 2-Chloro-6-hydroxyisonicotinic acid, can lead to various substituted derivatives, indicating potential for chemical modifications and synthesis of new compounds (Stolyarova, Smirnov, & Dyumaev, 1978).

Applications in Polymer Chemistry

- 2-Chloro-4-hydroxyphenoxyacetic acid, structurally related to 2-Chloro-6-hydroxyisonicotinic acid, has been used as an electroactive tracer in ligand displacement assays involving molecularly imprinted polymer particles, showcasing the potential of such compounds in analytical chemistry (Schöllhorn, Maurice, Flohic, & Limoges, 2000).

Organometallic Chemistry

- A study on triorganotin(IV) pyridinecarboxylates using acids similar to 2-Chloro-6-hydroxyisonicotinic acid demonstrates their use in synthesizing complex structures in organometallic chemistry (Ma, Li, Guo, & Zhang, 2009).

Analytical Chemistry

- Research on the quantitation of chlorophenoxy acid herbicides, closely related to 2-Chloro-6-hydroxyisonicotinic acid, using high-performance liquid chromatography, highlights the role of such compounds in environmental analysis (Wintersteiger, Goger, & Krautgartner, 1999).

Synthesis of Complex Molecules

- The synthesis of cis-Dichloroplatinum(II) complexes with ligands derived from nicotinic acids, akin to 2-Chloro-6-hydroxyisonicotinic acid, underscores their utility in creating complex molecular structures (Schobert & Biersack, 2005).

Environmental Chemistry

- Investigations into the degradation of certain dyes by enzymes reveal the potential of compounds structurally related to 2-Chloro-6-hydroxyisonicotinic acid in environmental remediation and understanding the biochemical pathways involved in dye degradation (Legerská, Chmelová, & Ondrejovič, 2018).

Water Treatment

- Studies on advanced oxidation processes, including the use of chloramphenicol and persulfate, demonstrate the significance of compounds related to 2-Chloro-6-hydroxyisonicotinic acid in the treatment and purification of water, showing their potential in environmental engineering (Ghauch, Baalbaki, Amasha, El Asmar, & Tantawi, 2017).

Biotechnology

- The enzymatic hydroxylation of nicotinic acid to produce derivatives like 6-hydroxynicotinic acid, closely related to 2-Chloro-6-hydroxyisonicotinic acid, highlights the biotechnological applications and potential in microbial biotransformations (Mizon, 1995).

Agricultural Chemistry

- Research on the relations between agricultural chemicals and land use, which includes studies on chlorophenoxy acids similar to 2-Chloro-6-hydroxyisonicotinic acid, provides insights into the environmental impact and management strategies for such compounds in agricultural practices (Kolpin, 1997).

Environmental Health

- The development of analytical methods for measuring metabolites of neonicotinoid pesticides, which include structures related to 2-Chloro-6-hydroxyisonicotinic acid, emphasizes their relevance in public health and environmental safety (Nomura, Ueyama, Kondo, Saito, Murata, Iwata, Wakusawa, & Kamijima, 2013).

Safety and Hazards

2-Chloro-6-hydroxyisonicotinic acid may pose certain hazards. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . It’s also important to note that the compound is for research use only and not for medicinal or household use .

Mechanism of Action

Target of Action

It is known that isoniazid, a derivative of isonicotinic acid, is a key drug in the chemotherapy of tuberculosis

Mode of Action

Isoniazid, a related compound, is known to be a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex

Result of Action

If it acts similarly to isoniazid, it may lead to the death of mycobacteria by inhibiting the synthesis of mycolic acids, an essential component of the mycobacterial cell wall .

properties

IUPAC Name |

2-chloro-6-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBKBWHQEQTDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284981 | |

| Record name | 2-Chloro-6-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-hydroxyisonicotinic acid | |

CAS RN |

6313-51-5 | |

| Record name | 6313-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)